thiolane-3-carbonyl chloride thiolane-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1341593-61-0
VCID: VC11541237
InChI:
SMILES:
Molecular Formula: C5H7ClOS
Molecular Weight: 150.6

thiolane-3-carbonyl chloride

CAS No.: 1341593-61-0

Cat. No.: VC11541237

Molecular Formula: C5H7ClOS

Molecular Weight: 150.6

Purity: 95

* For research use only. Not for human or veterinary use.

thiolane-3-carbonyl chloride - 1341593-61-0

Specification

CAS No. 1341593-61-0
Molecular Formula C5H7ClOS
Molecular Weight 150.6

Introduction

Physicochemical Properties

Thiolane-3-carbonyl chloride exhibits distinct physical and chemical properties critical for handling and application:

PropertyValue
Boiling Point213.3 ± 33.0 °C (Predicted)
Density1.317 ± 0.06 g/cm³ (Predicted)
Molecular Weight150.63 g/mol
SolubilityLikely soluble in nonpolar solvents (e.g., toluene, ethyl acetate)

The predicted boiling point and density align with trends observed in similar carbonyl chlorides, where increased molecular weight and polar functional groups elevate boiling points compared to parent hydrocarbons . The compound’s reactivity is attributed to the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution.

Synthesis and Manufacturing

Synthetic Pathways

While direct literature on thiolane-3-carbonyl chloride synthesis is sparse, analogous methodologies for related compounds provide actionable insights. A common route involves the reaction of thiolane-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2):

Thiolane-3-carboxylic acid+SOCl2Thiolane-3-carbonyl chloride+HCl+SO2\text{Thiolane-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Thiolane-3-carbonyl chloride} + \text{HCl} + \text{SO}_2

This reaction typically employs catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance efficiency, as demonstrated in the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride . DMAP facilitates the formation of the acyl chloride by acting as a proton scavenger, mitigating side reactions and improving yields .

Industrial-Scale Considerations

Large-scale production faces challenges such as exothermicity and byproduct management. Patent data highlight the advantages of DMAP over pyridine in such syntheses: DMAP’s solid-state handling simplifies process control, and its hydrochloride byproduct is water-soluble, easing waste disposal . Reaction conditions typically involve heating to 80–85°C in solvents like heptane, followed by extraction with ethyl acetate to isolate the product .

Structural Characteristics

Molecular Geometry

The thiolane ring’s saturation distinguishes it from aromatic thiophene derivatives, reducing π-electron delocalization and altering reactivity. X-ray crystallography studies of analogous compounds, such as thiophene-3-carbonyl chloride, reveal potential disorder in molecular packing due to rotational flexibility around the carbonyl bond . For thiolane-3-carbonyl chloride, the saturated ring likely imposes greater conformational rigidity, minimizing such disorder.

Spectroscopic Data

While experimental spectra for thiolane-3-carbonyl chloride are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds suggest characteristic peaks:

  • IR: Strong absorption near 1800 cm1^{-1} (C=O stretch) and 600–700 cm1^{-1} (C-Cl stretch).

  • 1^1H NMR: Signals for methylene protons adjacent to sulfur (δ\delta 2.5–3.5 ppm) and the carbonyl group (δ\delta 3.0–4.0 ppm) .

Applications in Organic Synthesis

Thiolane-3-carbonyl chloride’s primary utility lies in its role as an acylating agent:

  • Peptide Synthesis: Reacts with amines to form amide bonds, enabling peptide chain elongation.

  • Pharmaceutical Intermediates: Used in the synthesis of protease inhibitors and anticoagulants, leveraging the thiolane ring’s bioisosteric properties.

  • Polymer Chemistry: Incorporates sulfur-containing monomers into polymers for enhanced thermal stability .

Hazard CodeDescription
H314Causes severe skin burns and eye damage
P261Avoid breathing vapors
P280Wear protective gloves/eye protection

Handling Recommendations:

  • Conduct reactions in a fume hood with adequate ventilation.

  • Use chemical-resistant gloves (e.g., nitrile) and safety goggles.

  • Store in a cool, dry environment away from moisture and bases .

Recent Research and Future Directions

Recent advancements in sulfur heterocycle chemistry highlight opportunities for optimizing thiolane-3-carbonyl chloride synthesis. Innovations such as flow chemistry and catalytic asymmetric synthesis could enhance yield and enantioselectivity. Additionally, computational modeling may elucidate its reaction mechanisms, guiding applications in drug discovery .

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